![molecular formula C20H38O2Sn B14320797 Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- CAS No. 109669-44-5](/img/structure/B14320797.png)
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Vorbereitungsmethoden
The synthesis of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of tributyltin hydride with 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propyne under specific conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- undergoes various types of chemical reactions, including:
Reduction: It acts as a radical reducing agent due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group is replaced by other functional groups.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include radical initiators like AIBN and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is widely used in scientific research, particularly in organic chemistry. Its applications include:
Radical Reactions: It is used as a radical reducing agent in various organic synthesis reactions, including dehalogenation and radical cyclization.
Synthesis of Complex Molecules: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Wirkmechanismus
The mechanism of action of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can be compared with other similar organotin compounds, such as:
Tributyltin Hydride: A commonly used radical reducing agent with similar properties but without the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group.
Tributyl(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Another organotin compound with a different substituent on the tin atom.
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar to the compound but with a different pyran substituent.
The uniqueness of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- lies in its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
109669-44-5 |
|---|---|
Molekularformel |
C20H38O2Sn |
Molekulargewicht |
429.2 g/mol |
IUPAC-Name |
tributyl-[3-(oxan-2-yloxy)prop-1-ynyl]stannane |
InChI |
InChI=1S/C8H11O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,3-7H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
RRJNAVBJQXRMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


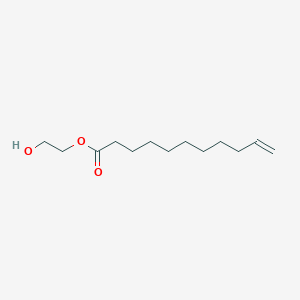


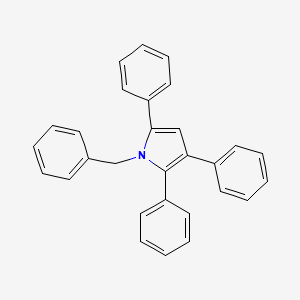
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
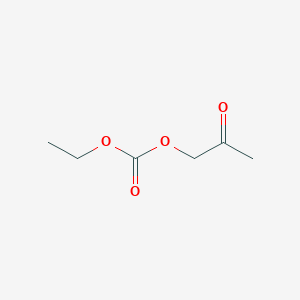

![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
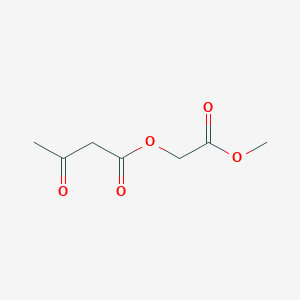
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
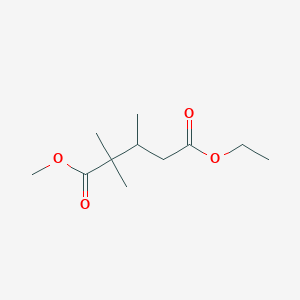
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
